molecular formula C38H75O10P B10778476 [(2S)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate

[(2S)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate

Cat. No.: B10778476
M. Wt: 723.0 g/mol
InChI Key: BIABMEZBCHDPBV-ZPGRZCPFSA-N
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Description

[(2S)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate is a complex organic compound that belongs to the class of phospholipids. Phospholipids are essential components of cell membranes and play a crucial role in various biological processes. This compound features a glycerol backbone with two long-chain fatty acids and a phosphate group, making it a key molecule in the formation of lipid bilayers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate typically involves the following steps:

    Esterification: The initial step involves the esterification of glycerol with hexadecanoic acid (palmitic acid) to form a diglyceride.

    Phosphorylation: The diglyceride is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphoric acid to introduce the phosphate group.

    Hydrolysis and Purification: The final product is obtained by hydrolyzing any unreacted intermediates and purifying the compound through techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and phosphorylation processes, often using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[(2S)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate can undergo various chemical reactions, including:

    Oxidation: The fatty acid chains can be oxidized to form peroxides and other oxidative products.

    Reduction: The phosphate group can be reduced under specific conditions to form phosphites.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like acyl chlorides and alkyl halides are often employed in substitution reactions.

Major Products Formed

    Oxidation: Peroxides, aldehydes, and ketones.

    Reduction: Phosphites and reduced fatty acid derivatives.

    Substitution: Various substituted phospholipids with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, [(2S)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate is used as a model compound to study the behavior of phospholipids in different environments. It helps in understanding the interactions between lipids and other molecules, such as proteins and drugs.

Biology

In biological research, this compound is essential for studying cell membrane dynamics, lipid metabolism, and signal transduction pathways. It serves as a crucial component in the formation of liposomes and other lipid-based delivery systems.

Medicine

In medicine, this compound is investigated for its potential in drug delivery, particularly in targeting specific cells or tissues. Its role in forming lipid bilayers makes it a valuable tool in developing new therapeutic strategies.

Industry

In the industrial sector, this compound is used in the formulation of cosmetics, pharmaceuticals, and food products. Its emulsifying properties make it an essential ingredient in various applications.

Mechanism of Action

The mechanism of action of [(2S)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate involves its integration into lipid bilayers, where it influences membrane fluidity and permeability. It interacts with proteins and other lipids, modulating their function and activity. The phosphate group plays a critical role in signal transduction processes, acting as a docking site for various signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    Phosphatidylcholine: A major component of cell membranes, similar in structure but with a choline head group.

    Phosphatidylethanolamine: Another phospholipid with an ethanolamine head group, involved in membrane fusion and cell signaling.

    Phosphatidylserine: Contains a serine head group and is crucial for apoptosis and cell signaling.

Uniqueness

[(2S)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate is unique due to its specific structure, which includes two long-chain fatty acids and a glycerol backbone with a phosphate group. This configuration allows it to participate in a wide range of biological and chemical processes, making it a versatile and valuable compound in various fields of research and industry.

Properties

Molecular Formula

C38H75O10P

Molecular Weight

723.0 g/mol

IUPAC Name

[(2S)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate

InChI

InChI=1S/C38H75O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36,39-40H,3-34H2,1-2H3,(H,43,44)/t35-,36-/m0/s1

InChI Key

BIABMEZBCHDPBV-ZPGRZCPFSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OC[C@H](CO)O)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

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